Diphlorethohydroxycarmalol

Description

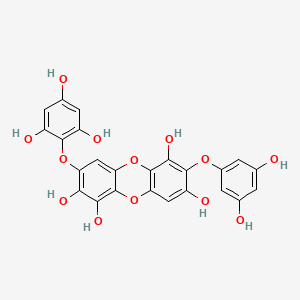

Structure

3D Structure

Properties

Molecular Formula |

C24H16O13 |

|---|---|

Molecular Weight |

512.4 g/mol |

IUPAC Name |

7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol |

InChI |

InChI=1S/C24H16O13/c25-8-1-9(26)3-11(2-8)34-22-14(30)6-16-24(20(22)33)37-17-7-15(18(31)19(32)23(17)36-16)35-21-12(28)4-10(27)5-13(21)29/h1-7,25-33H |

InChI Key |

FGIOHPMUNJGQTO-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)OC2=C(C3=C(C=C2O)OC4=C(C(=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2=C(C3=C(C=C2O)OC4=C(C(=C(C=C4O3)OC5=C(C=C(C=C5O)O)O)O)O)O)O |

Synonyms |

diphlorethohydroxycarmalol |

Origin of Product |

United States |

Foundational & Exploratory

Diphlorethohydroxycarmalol: A Technical Guide for Researchers

An In-depth Analysis of the Molecular Characteristics, Bioactivity, and Experimental Protocols of a Promising Marine-Derived Polyphenol

Abstract

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds, isolated from the edible brown alga Ishige okamurae. This document provides a comprehensive technical overview of DPHC, including its molecular properties, established biological activities, and the signaling pathways through which it exerts its effects. Detailed experimental protocols are provided to facilitate further research and development of this compound for potential therapeutic applications.

Molecular Profile

This compound is characterized by a complex chemical structure. The majority of scientific literature converges on the following molecular properties:

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₆O₁₃ | [1][2][3] |

| Molecular Weight | ~512.4 g/mol | [1][2][3][4] |

Note: Some initial sources may indicate a different molecular formula and weight; however, the values presented here are corroborated by a larger body of evidence, including reputable chemical databases.

Bioactivities and Signaling Pathways

DPHC has demonstrated a range of biological activities, positioning it as a compound of interest for drug development. Its mechanisms of action involve the modulation of several key cellular signaling pathways.

Vasodilatory Effects

DPHC promotes endothelium-dependent vasodilation. This effect is primarily mediated through the activation of the PI3K/Akt/eNOS signaling pathway, leading to the production of nitric oxide (NO).[4][5][6] The proposed mechanism involves the modulation of calcium ion concentration through the activation of the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[4][5][6]

Anti-inflammatory Activity

DPHC exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to down-regulate the expression of pro-inflammatory cytokines by suppressing the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in various cell types.[1][2][7][8] Specifically, in TNF-α-stimulated C2C12 myotubes, DPHC suppressed key muscle atrophy proteins.[1][2] In lipopolysaccharide-stimulated RAW264.7 macrophages, DPHC was found to inhibit IL-6 production by downregulating the NF-κB and Jak2-STAT5 pathways and upregulating the suppressor of cytokine signaling 1 (SOCS1).[9]

Anti-androgenetic Alopecia Effects

Recent studies have highlighted the potential of DPHC in preventing androgenic alopecia. It acts as a 5α-reductase inhibitor, superior to finasteride in molecular docking analyses.[3] Furthermore, DPHC promotes the Wnt/β-catenin signaling pathway by upregulating the phosphorylation of GSK3β and the expression of β-catenin in human dermal papilla cells.[3]

Antioxidant and Cytoprotective Effects

DPHC is a potent antioxidant, effectively scavenging free radicals such as DPPH, alkyl, and hydroxyl radicals.[10] It protects against high glucose-induced oxidative stress in human umbilical vein endothelial cells (HUVECs) by inhibiting lipid peroxidation and intracellular reactive oxygen species (ROS) production.[11] This protective effect is associated with the suppression of iNOS and COX-2 expression and NF-κB activation.[11] DPHC also protects retinal pigment epithelial cells from oxidative stress-induced DNA damage and apoptosis by scavenging ROS and suppressing the mitochondrial-dependent apoptosis pathway.[12]

Experimental Protocols

The following are summaries of key experimental methodologies that have been employed in the study of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of DPHC on a specific cell line.

-

Methodology:

-

Seed cells (e.g., EA.hy926) in a 96-well plate and incubate until they reach approximately 80% confluency.

-

Treat the cells with various concentrations of DPHC (e.g., 0, 6, 20, 60, 100 µM) for a specified period (e.g., 24 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control group.[5]

-

Nitric Oxide (NO) Production Assay

-

Objective: To measure the effect of DPHC on NO production in endothelial cells.

-

Methodology:

-

Culture endothelial cells (e.g., EA.hy926) to the desired confluency.

-

Treat the cells with DPHC at various concentrations and for different time points.

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.

-

Quantify the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve.[5]

-

Western Blot Analysis

-

Objective: To determine the effect of DPHC on the expression levels of specific proteins in a signaling pathway.

-

Methodology:

-

Treat cells with DPHC as required for the experiment.

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-PI3K, p-Akt, p-eNOS).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

In Vivo Zebrafish Model for Vasodilation

-

Objective: To assess the vasodilatory effect of DPHC in a living organism.

-

Methodology:

-

Use transgenic zebrafish larvae (e.g., Tg(flk:EGFP)) that express a fluorescent protein in their vascular endothelium.

-

Maintain larvae in 24-well plates with egg water.

-

Treat the larvae with different concentrations of DPHC (e.g., 0, 0.06, 0.2, 0.6 µM) at 3 days post-fertilization (dpf).

-

After a specific treatment period (e.g., six days), photograph the larvae using a fluorescence microscope to visualize the blood vessels.

-

Measure the fluorescence intensity of the blood vessels to quantify changes in vessel diameter as an indicator of vasodilation.[4][5]

-

Conclusion

This compound is a marine-derived natural product with significant therapeutic potential, demonstrated through its diverse biological activities, including vasodilation, anti-inflammatory effects, and antioxidant properties. The well-characterized signaling pathways and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the capabilities of this promising compound. Future investigations should focus on preclinical and clinical studies to validate its efficacy and safety for various disease applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-androgenetic effect of this compound on testosterone-induced hair loss by inhibiting 5α-reductase and promoting Wnt/β-catenin signaling pathway in human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic Potential of DPHC, A Brown Seaweed Polyphenol, Against TNF-α-Induced Inflammatory Muscle Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of chemical structure and free radical scavenging activity of this compound isolated from a brown alga, Ishige okamurae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effect of this compound isolated from Ishige okamurae against high glucose-induced-oxidative stress in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Biosynthesis of Diphlorethohydroxycarmalol in Ishige okamurae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC) is a significant phlorotannin isolated from the brown alga Ishige okamurae. Possessing a range of bioactive properties, including antioxidant, anti-inflammatory, and anti-diabetic effects, DPHC is a compound of considerable interest for pharmaceutical and nutraceutical applications.[1][2][3][4][5] This technical guide provides a detailed overview of the current understanding of the biosynthetic pathway of DPHC, compiling available quantitative data, and presenting detailed experimental protocols for its extraction, purification, and analysis. Furthermore, this document includes visualizations of the biosynthetic pathway and experimental workflows to facilitate comprehension and further research.

Introduction to this compound and Ishige okamurae

Ishige okamurae, an edible brown alga found in the coastal regions of Korea, Japan, and China, is a rich source of various bioactive compounds, most notably phlorotannins.[6] Phlorotannins are a class of polyphenolic compounds formed by the polymerization of phloroglucinol (1,3,5-trihydroxybenzene) units.[7][8] These compounds are exclusive to brown algae and are recognized for their diverse biological activities.[8][9]

This compound (DPHC) is a prominent phlorotannin isolated from I. okamurae and is characterized by its complex structure containing both ether and phenyl linkages between phloroglucinol units.[8][10] Its therapeutic potential has been explored in various studies, demonstrating effects on conditions such as diabetes, inflammation, and oxidative stress-related diseases.[1][2][5][11] Understanding the biosynthetic pathway of DPHC is crucial for its potential biotechnological production and for optimizing its extraction from natural sources.

The Biosynthetic Pathway of this compound

The biosynthesis of phlorotannins in brown algae is a multi-step process that begins with the formation of the fundamental monomer, phloroglucinol.[9] While the complete enzymatic cascade for DPHC synthesis in I. okamurae has not been fully elucidated, the general pathway is believed to follow the acetate-malonate pathway.[8][12]

Step 1: Phloroglucinol Monomer Synthesis

The initial and most well-understood step is the synthesis of phloroglucinol. This process occurs via the polyketide pathway, where acetyl-CoA is carboxylated to form malonyl-CoA.[12] A type III polyketide synthase (PKS) then catalyzes the condensation of three molecules of malonyl-CoA to produce a polyketide intermediate, which subsequently undergoes cyclization and aromatization to form phloroglucinol.[7][13]

Step 2: Polymerization and Modification

Following the synthesis of phloroglucinol monomers, a series of polymerization reactions occur to form the complex structure of DPHC. These reactions are thought to be enzyme-mediated, likely involving peroxidases or other oxidoreductases, which catalyze the formation of C-C (aryl-aryl) and C-O-C (diaryl ether) bonds. The exact sequence and the specific enzymes involved in the assembly of DPHC from phloroglucinol in I. okamurae are yet to be definitively identified.

Based on the structure of DPHC, the polymerization likely involves the coupling of phloroglucinol units to form dimers, trimers, and eventually the final DPHC molecule. This process involves both linear and branched connections, resulting in the intricate structure of this phlorotannin.

Quantitative Data

The following tables summarize the available quantitative data related to the biological activities of DPHC isolated from Ishige okamurae.

Table 1: Enzyme Inhibitory Activity of DPHC

| Enzyme | IC50 Value | Source |

|---|---|---|

| α-glucosidase | 0.16 mM | [2] |

| α-amylase | 0.53 mM |[2] |

Table 2: In Vitro Cellular Effects of DPHC

| Cell Line | Concentration | Effect | Source |

|---|---|---|---|

| EA.hy926 | 6, 20, 60, 100 µM | Dose-dependent increase in NO production | [10] |

| EA.hy926 | 60 µM | Significant increase in cytosolic Ca2+ levels | [10] |

| C2C12 myotubes | 1.56-12.5 µg/mL | Inhibition of TNF-α induced NO production | [14] |

| 3T3-L1 preadipocytes | Dose-dependent | Induction of apoptosis | [15] |

| RAW 264.7 macrophages | 12.5 and 100 µM | Suppression of LPS-induced NF-κB phosphorylation |[16] |

Table 3: In Vivo Effects of DPHC

| Animal Model | Dosage | Effect | Source |

|---|---|---|---|

| STZ-induced diabetic mice | Not specified | Alleviation of postprandial hyperglycemia | [2] |

| Mice (gamma-irradiated) | 100 mg/kg | Protection of intestinal crypt cells and bone marrow cells | [1] |

| Tg(flk:EGFP) transgenic zebrafish | 0.06, 0.2, 0.6 µM | Vasodilation of the dorsal aorta |[10] |

Experimental Protocols

This section provides a detailed methodology for the extraction, purification, and analysis of DPHC from Ishige okamurae, compiled from various studies.

Extraction of DPHC

-

Sample Preparation: Dried Ishige okamurae is ground into a fine powder.

-

Solvent Extraction: The algal powder is extracted with 80% aqueous methanol or ethanol at room temperature with stirring for 24 hours. The process is typically repeated three times to ensure maximum yield.[17]

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[17]

Purification of DPHC

A multi-step purification process is employed to isolate DPHC from the crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[18] DPHC is typically found in the ethyl acetate fraction.[17]

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol.

-

Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.[17]

-

-

High-Performance Liquid Chromatography (HPLC): Final purification is often performed using a preparative HPLC system with an ODS (C18) column.[10][17] A common mobile phase is a gradient of acetonitrile and water.[19]

-

High-Performance Centrifugal Partition Chromatography (HPCPC): As an alternative to traditional column chromatography, HPCPC has been used for the efficient, one-step isolation of DPHC, offering advantages in terms of speed, solvent consumption, and yield.[17][18]

Structural Elucidation

The chemical structure of the purified DPHC is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are acquired to determine the connectivity of atoms and the overall structure of the molecule.[17][20]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of DPHC, further confirming its identity.[17][20]

Signaling Pathways Modulated by DPHC

While the signaling pathways that regulate the biosynthesis of DPHC in I. okamurae are not well understood, numerous studies have investigated the downstream signaling pathways that are modulated by DPHC, contributing to its biological activities.

-

PI3K/Akt/eNOS Pathway: DPHC has been shown to promote endothelium-dependent vasodilation by activating the PI3K/Akt/eNOS pathway, leading to an increase in nitric oxide (NO) production.[10][21]

-

Nrf2/ARE Pathway: DPHC can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[11][22]

-

NF-κB and MAPK Pathways: In inflammatory conditions, DPHC has been observed to suppress the activation of NF-κB and MAPKs signaling cascades, leading to a reduction in the expression of pro-inflammatory mediators.[16][17][23]

Conclusion and Future Perspectives

This compound from Ishige okamurae is a phlorotannin with significant therapeutic potential. While the general biosynthetic pathway via the acetate-malonate route is accepted, further research is needed to identify and characterize the specific enzymes, particularly the polymerases, involved in its synthesis. A deeper understanding of these enzymatic steps could pave the way for the biotechnological production of DPHC, ensuring a sustainable and high-purity supply for drug development. Additionally, elucidating the signaling pathways that regulate DPHC biosynthesis in I. okamurae in response to environmental stimuli could lead to strategies for enhancing its natural production. The comprehensive data and protocols presented in this guide serve as a valuable resource for researchers aiming to advance the study and application of this promising marine natural product.

References

- 1. This compound, isolated from the brown algae Ishige okamurae, protects against radiation-induced cell damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound isolated from Ishige okamurae, a brown algae, a potent alpha-glucosidase and alpha-amylase inhibitor, alleviates postprandial hyperglycemia in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Open Access@KRIBB: Ishige okamurae extract: this compound with?efect of?atopic dermatitis?like skin infammation [oak.kribb.re.kr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. A Key Step in Phlorotannin Biosynthesis Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. utupub.fi [utupub.fi]

- 13. Induction of Phlorotannins and Gene Expression in the Brown Macroalga Fucus vesiculosus in Response to the Herbivore Littorina littorea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effect of this compound isolated from Ishige okamurae on apoptosis in 3 T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Ishige okamurae Ameliorates Methylglyoxal-Induced Nephrotoxicity via Reducing Oxidative Stress, RAGE Protein Expression, and Modulating MAPK, Nrf2/ARE Signaling Pathway in Mouse Glomerular Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphlorethohydroxycarmalol: Properties, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds, isolated from the edible brown alga Ishige okamurae. This technical guide provides a comprehensive overview of the physical and chemical properties of DPHC, its diverse biological activities, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development efforts.

Physical and Chemical Properties

This compound is a complex heterocyclic compound with the following properties:

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₆O₁₃ | [1][2][3] |

| Molecular Weight | 512.4 g/mol | [1][2][3] |

| IUPAC Name | 7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol | [3] |

| CAS Number | 138529-04-1 | [1][2][3] |

| Physical Description | Powder | [1] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Predicted Boiling Point | 784.9 ± 60.0 °C | |

| Predicted Density | 1.861 ± 0.06 g/cm³ | |

| Predicted pKa | 6.89 ± 0.20 | |

| ¹H NMR (500 MHz, DMSO-d₆) δ | 6.06 (1H, s), 5.87 (2H, s), 5.78 (1H, t, 2.0 Hz), 5.69 (1H, s), 5.67 (2H, d, 2.0 Hz) | [4] |

| ¹³C NMR (125 MHz, DMSO-d₆) δ | 160.1, 158.9, 154.9, 151.3, 146.0, 143.0, 139.6, 138.8, 135.1, 133.8, 130.7, 126.4, 125.5, 124.1, 122.9, 96.1, 95.0, 94.3, 93.7, 92.4 | [4] |

Biological Activities and Signaling Pathways

DPHC exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, vasodilatory, and cytoprotective effects. These activities are mediated through the modulation of several key signaling pathways.

Vasodilatory Effects

DPHC promotes vasodilation by enhancing nitric oxide (NO) production in endothelial cells.[5][6] This is achieved through the activation of the PI3K/Akt/eNOS signaling pathway, which is initiated by an increase in intracellular calcium levels modulated by the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[5][6][7]

Anti-inflammatory Effects

DPHC demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[8] This is primarily achieved through the downregulation of the NF-κB signaling pathway.[8][9] In the context of inflammatory myopathy, DPHC acts as a tumor necrosis factor-alpha (TNF-α) inhibitor, suppressing the NF-κB and MAPK (JNK/p38) signaling cascades.[9][10][11][12]

Protective Effects Against Skin Dysfunction

DPHC protects human keratinocytes from damage induced by fine particulate matter (PM₂.₅) by blocking the generation of reactive oxygen species (ROS).[13] It also mitigates PM₂.₅-induced DNA damage, endoplasmic reticulum stress, and apoptosis by inhibiting the phosphorylation of ERK, p38, and JNK in the MAPK signaling pathway.[13]

Inhibition of Osteoclast Differentiation

DPHC has been shown to suppress osteoclast differentiation by downregulating the RANK-NF-κB signaling pathway.[14] This suggests its potential in treating skeletal diseases associated with excessive osteoclast activity.[14]

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes the extraction of DPHC from the brown alga Ishige okamurae.[4][6]

-

Sample Preparation: Collect fresh Ishige okamurae, wash thoroughly with running water to remove salt and debris, and then lyophilize. Grind the dried algae into a fine powder.

-

Methanol Extraction: Extract the dried powder with 80% methanol three times. Filter the extract and evaporate the filtrate at 40°C to obtain the crude methanol extract.

-

Solvent Partitioning: Suspend the methanol extract in distilled water and partition it with ethyl acetate. The ethyl acetate fraction will contain the polyphenolic compounds, including DPHC.

-

Purification: Further purify DPHC from the ethyl acetate fraction using techniques such as centrifugal partition chromatography (CPC).[6]

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of DPHC on various cell lines.[9][10]

-

Cell Seeding: Seed cells (e.g., EA.hy926, HaCaT) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of DPHC (e.g., 0, 6, 20, 60, 100 µM) and incubate for another 24 hours.

-

MTT Addition: Add 100 µL of MTT solution (2 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Western Blotting for Protein Expression Analysis

This protocol is for analyzing the expression of specific proteins (e.g., p-eNOS, p-Akt, p-PI3K) in response to DPHC treatment.[10]

-

Cell Lysis: After treatment with DPHC, wash the cells with PBS and lyse them with an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Zebrafish Vasodilation Assay

This protocol utilizes a transgenic zebrafish model to assess the vasodilatory effects of DPHC in vivo.[10]

-

Animal Model: Use Tg(flk:EGFP) transgenic zebrafish, where vascular endothelial cells express enhanced green fluorescent protein.

-

Treatment: Treat zebrafish larvae at 3 days post-fertilization (dpf) with various concentrations of DPHC (e.g., 0, 0.06, 0.2, 0.6 µM) for 6 days.

-

Imaging: At 7 dpf, photograph the larvae using a fluorescence microscope to visualize the blood vessels.

-

Analysis: Measure the fluorescence intensity of the whole body or the diameter of specific blood vessels to quantify the extent of vasodilation.

Conclusion

This compound is a promising natural compound with a multitude of beneficial biological activities. Its well-characterized physical and chemical properties, along with a growing understanding of its mechanisms of action, make it a strong candidate for further investigation in the fields of pharmacology and drug development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this marine-derived phlorotannin.

References

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Siegesbeckiae Herba Extract and Chlorogenic Acid Ameliorate the Death of HaCaT Keratinocytes Exposed to Airborne Particulate Matter by Mitigating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RANKL-Mediated Osteoclast Formation from Murine RAW 264.7 cells | Springer Nature Experiments [experiments.springernature.com]

- 14. Fine Particulate Matter (PM2.5) upregulates expression of Inflammasome NLRP1 via ROS/NF-κB signaling in HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

Diphlorethohydroxycarmalol: A Technical Guide for Researchers

CAS Number for Identification: 138529-04-1

This technical guide provides an in-depth overview of Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this marine natural product. It consolidates key information on its biological activities, underlying molecular mechanisms, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a polyphenolic compound with the molecular formula C24H16O13 and a molecular weight of 512.4 g/mol .[1] Its chemical structure has been well-characterized.[2][3][4][5]

| Property | Value | Reference |

| CAS Number | 138529-04-1 | [6][7][8] |

| Molecular Formula | C24H16O13 | [1] |

| Molecular Weight | 512.4 g/mol | [1] |

| IUPAC Name | 7-(3,5-dihydroxyphenoxy)-3-(2,4,6-trihydroxyphenoxy)dibenzo-p-dioxin-1,2,6,8-tetrol | [1] |

Biological Activities and Therapeutic Potential

DPHC has demonstrated a range of biological activities, suggesting its potential in treating various pathological conditions. These activities include vasodilatory, anti-inflammatory, antioxidant, and anti-cancer effects.

Signaling Pathways Modulated by this compound

DPHC exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

PI3K/Akt/eNOS Signaling Pathway

DPHC promotes vasodilation by activating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway.[2][9][10] This leads to the production of nitric oxide (NO), a key molecule in regulating blood vessel tone.

MAPK Signaling Pathway

DPHC has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as inflammation, cell proliferation, and apoptosis.[11][12] Specifically, DPHC can inhibit the phosphorylation of key MAPK proteins like ERK, p38, and JNK in response to cellular stress.[11]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, is another target of DPHC.[12][13][14] DPHC can suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory mediators.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from various experimental studies on this compound.

Table 1: Effects of DPHC on Cell Viability

| Cell Line | DPHC Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |

| EA.hy926 | 6 | 24 | No significant toxicity | [2] |

| EA.hy926 | 20 | 24 | No significant toxicity | [2] |

| EA.hy926 | 60 | 24 | No significant toxicity | [2] |

| EA.hy926 | 100 | 24 | Slight decrease | [2] |

Table 2: Effects of DPHC on Nitric Oxide (NO) Production

| Cell Line | DPHC Concentration (µM) | Effect on NO Production | Reference |

| EA.hy926 | 6, 20, 60 | Concentration-dependent increase | [2] |

Table 3: In Vivo Vasodilatory Effects of DPHC in Zebrafish

| Model | DPHC Concentration (µM) | Observation | Reference |

| Tg(flk:EGFP) Zebrafish | 0.06 | No significant difference | [2] |

| Tg(flk:EGFP) Zebrafish | 0.2 | No significant difference | [2] |

| Tg(flk:EGFP) Zebrafish | 0.6 | Significant increase in fluorescence intensity (vasodilation) | [2] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of DPHC on cultured cells.

Protocol Steps:

-

Seed EA.hy926 cells in a 96-well plate at a density of 1 × 10^5 cells/well.[2]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.[2]

-

Treat the cells with different concentrations of DPHC (e.g., 6, 20, 60, 100 µM) and incubate for an additional 24 hours.[2]

-

Add 100 µL of MTT solution (2 mg/mL) to each well and incubate for 2 hours.[2]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[2]

-

Measure the absorbance at 540 nm using a microplate reader.[2]

Nitric Oxide (NO) Production Assay

This assay quantifies the production of nitric oxide, a key indicator of eNOS activity.

Protocol Steps:

-

Culture endothelial cells in a suitable plate.

-

Treat the cells with DPHC at desired concentrations for a specific time period.

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite, a stable metabolite of NO, using the Griess reagent.[15] This involves mixing the supernatant with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[15]

-

Measure the absorbance at a specific wavelength (e.g., 540-550 nm) and calculate the nitrite concentration using a standard curve.[16]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins in the signaling pathways affected by DPHC.

Protocol Steps:

-

Sample Preparation: Treat cells with DPHC, harvest, and lyse them in a suitable buffer. Quantify the protein concentration of the lysates.[2]

-

SDS-PAGE: Separate the protein lysates on a sodium dodecyl sulfate-polyacrylamide gel.[2]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[2]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBS-T) to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-eNOS, p-Akt, p-PI3K).[2]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[17]

-

Quantification: Quantify the band intensities using image analysis software.[2]

In Vivo Vasodilation Assay in Zebrafish

This protocol utilizes a transgenic zebrafish model to assess the vasodilatory effects of DPHC in a living organism.

Protocol Steps:

-

Animal Model: Use Tg(flk:EGFP) transgenic zebrafish, where endothelial cells express green fluorescent protein (EGFP).[2]

-

Treatment: Treat zebrafish larvae at 3 days post-fertilization (dpf) with various concentrations of DPHC (e.g., 0, 0.06, 0.2, 0.6 µM).[2]

-

Observation: At 7 dpf, observe the vasculature of the zebrafish larvae under a fluorescence microscope.[2]

-

Analysis: Measure the fluorescence intensity of the whole body or the diameter of specific blood vessels (e.g., dorsal aorta) to quantify the extent of vasodilation.[2]

-

Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the relevant Animal Care and Use Committee.[2]

References

- 1. This compound | C24H16O13 | CID 16075395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS: 138529-04-1 | ChemNorm [chemnorm.com]

- 7. This compound, CasNo.138529-04-1 Henan Blight Industry Co., Ltd China (Mainland) [brightcommercial.lookchem.com]

- 8. chemexpress.cn [chemexpress.cn]

- 9. mdpi.com [mdpi.com]

- 10. This compound Isolated from Ishige okamurae Exerts Vasodilatory Effects via Calcium Signaling and PI3K/Akt/eNOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound from Ishige okamurae Suppresses Osteoclast Differentiation by Downregulating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. Antiproliferative activity and nitric oxide production of a methanolic extract of Fraxinus micrantha on Michigan Cancer Foundation-7 mammalian breast carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioclone.co.kr [bioclone.co.kr]

The Potent Bioactivities of Marine Phlorotannins: A Technical Guide to Dieckol and Diphlorethohydroxycarmalol (DPHC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of marine phlorotannins, with a specific focus on two prominent compounds: Dieckol and Diphlorethohydroxycarmalol (DPHC). Phlorotannins, a class of polyphenolic compounds found in brown algae, have garnered significant scientific interest due to their diverse and potent therapeutic properties. This document summarizes key quantitative data, details common experimental protocols for assessing their activity, and visualizes the underlying molecular pathways.

Quantitative Overview of Biological Activities

The biological efficacy of Dieckol and DPHC has been quantified across a range of assays, demonstrating their potential as antioxidant, anti-inflammatory, anti-cancer, and enzyme-inhibitory agents. The following tables consolidate the available quantitative data to facilitate a comparative analysis of their potency.

Table 1: Antioxidant Activity

| Compound | Assay | IC50 / EC50 Value | Source(s) |

| Dieckol | DPPH Radical Scavenging | ~62.5 µM | [1] |

| Dieckol | Hydroxyl Radical Scavenging | ~125 µM | [1] |

| DPHC | DPPH Radical Scavenging | 26.00 ± 0.37 µg/mL | [2] |

Table 2: Anti-inflammatory Activity

| Compound | Assay | Effect | Concentration | Source(s) |

| Dieckol | COX-2 Inhibition | - | - | [3] |

| DPHC | NO Production Inhibition (in TNF-α stimulated C2C12 cells) | 14.97% inhibition | 1.56 µg/mL | [4] |

| DPHC | NO Production Inhibition (in TNF-α stimulated C2C12 cells) | 21.09% inhibition | 3.125 µg/mL | [4] |

| DPHC | NO Production Inhibition (in TNF-α stimulated C2C12 cells) | 25.85% inhibition | 6.25 µg/mL | [4] |

| DPHC | NO Production Inhibition (in TNF-α stimulated C2C12 cells) | 25.85% inhibition | 12.5 µg/mL | [4] |

| DPHC | Pro-inflammatory Cytokine mRNA Expression Reduction (TNF-α, IL-1β, IL-6 in TNF-α stimulated C2C12 cells) | Significant reduction | 12.5 µg/mL | [4] |

Table 3: Anticancer Activity

| Compound | Cell Line | IC50 Value | Source(s) |

| Dieckol | Human Osteosarcoma (MG-63) | 15 µM | [5] |

| 6-O-acetyl dieckol | Non-Small-Cell Lung Cancer (A549) | 7.02 µM | [6] |

| Dieckol | Non-Small-Cell Lung Cancer (A549) | 481–719 µM (in normal cells) | [6] |

Table 4: Enzyme Inhibitory Activity

| Compound | Enzyme | IC50 Value | Source(s) |

| Dieckol | SARS-CoV 3CLpro (trans-cleavage) | 2.7 µM | [7] |

| Dieckol | SARS-CoV 3CLpro (cis-cleavage) | 68.1 µM | [7] |

| Dieckol | Mushroom Tyrosinase | 20 µM | [8] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to evaluate the biological activities of marine phlorotannins.

Extraction and Purification of Phlorotannins

A common method for extracting and purifying phlorotannins from brown algae involves solvent extraction followed by chromatographic separation.

Protocol:

-

Sample Preparation: Freeze-dry the brown algae (e.g., Ecklonia cava, Ishige okamurae) and grind it into a fine powder.

-

Extraction:

-

Macerate the algal powder with an organic solvent, typically 70-80% aqueous ethanol or acetone, at room temperature with constant agitation for several hours.[4]

-

Filter the mixture to separate the extract from the solid residue.

-

Concentrate the filtrate under reduced pressure to remove the organic solvent.

-

-

Solvent Partitioning:

-

Suspend the concentrated aqueous extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol. Phlorotannins are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Subject the phlorotannin-rich fraction to column chromatography (e.g., Sephadex LH-20, silica gel) for further purification.

-

Elute with a gradient of solvents to separate individual phlorotannins.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing the target compound (e.g., Dieckol, DPHC) and concentrate them.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antioxidant Activity Assays

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Protocol: [9]

-

Prepare a stock solution of DPPH in methanol (e.g., 0.3 mM).

-

Prepare various concentrations of the phlorotannin sample in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH stock solution with different concentrations of the sample.

-

Include a control containing the solvent instead of the sample.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a wavelength of 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.

Protocol: [10]

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.

-

Prepare various concentrations of the phlorotannin sample.

-

Add a small volume of the sample to a fixed volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory and Enzyme Inhibitory Assays

2.3.1. Cyclooxygenase-2 (COX-2) Inhibitory Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.

Protocol (Fluorometric): [11]

-

Prepare a reaction buffer and reconstitute the human recombinant COX-2 enzyme.

-

Prepare a solution of the phlorotannin sample at various concentrations.

-

In a 96-well plate, add the reaction buffer, COX probe, and COX cofactor.

-

Add the phlorotannin sample or a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Add the COX-2 enzyme to all wells except the blank.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set period (e.g., 5-10 minutes) at a controlled temperature.

-

Calculate the percentage of COX-2 inhibition and the IC50 value.

2.3.2. α-Glucosidase Inhibitory Assay

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion and is a target for anti-diabetic drugs.

Protocol:

-

Prepare a phosphate buffer solution (e.g., pH 6.8).

-

Prepare a solution of α-glucosidase enzyme in the buffer.

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the buffer.

-

Prepare various concentrations of the phlorotannin sample.

-

In a 96-well plate, add the phlorotannin sample, followed by the α-glucosidase solution.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPG solution.

-

Incubate for a specific time (e.g., 20 minutes) at the same temperature.

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activities of phlorotannins are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: A representative experimental workflow for the study of marine phlorotannins.

Caption: The inhibitory effect of Dieckol/DPHC on the NF-κB signaling pathway.

Caption: Inhibition of the MAPK signaling pathway by Dieckol/DPHC.

This guide provides a foundational understanding of the significant biological activities of the marine phlorotannins Dieckol and DPHC. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating further investigation into the therapeutic potential of these remarkable marine compounds.

References

- 1. EC 50: Significance and symbolism [wisdomlib.org]

- 2. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α [mdpi.com]

- 5. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Therapeutic Potential of DPHC, A Brown Seaweed Polyphenol, Against TNF-α-Induced Inflammatory Muscle Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IC50 - Wikipedia [en.wikipedia.org]

The Antioxidant Prowess of Diphlorethohydroxycarmalol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, has emerged as a potent antioxidant with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the multifaceted antioxidant mechanisms of DPHC, encompassing its direct free radical scavenging activities and its intricate modulation of cellular signaling pathways. This document synthesizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the complex biological interactions through signaling pathway diagrams, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Direct Antioxidant Activity: Free Radical Scavenging

DPHC exhibits remarkable efficacy in directly neutralizing harmful free radicals, a primary mechanism of its antioxidant action. Its potency has been quantified using various in vitro antioxidant assays, demonstrating its superiority over well-known antioxidants in specific contexts.

Quantitative Assessment of Radical Scavenging

The free radical scavenging capability of DPHC has been rigorously evaluated using electron spin resonance (ESR) spectroscopy. The 50% inhibitory concentration (IC50) values, which represent the concentration of DPHC required to scavenge 50% of the respective radicals, are summarized in the table below.

| Radical Species | IC50 of DPHC (µM) | Reference Compound | IC50 of Reference (µM) |

| DPPH (1,1-diphenyl-2-picrylhydrazyl) | 3.41 | Ascorbic Acid | Not specified in the study, but DPHC was found to be more effective.[1] |

| Alkyl Radical | 4.92 | Ascorbic Acid | Not specified in the study, but DPHC was found to be more effective.[1] |

Table 1: Free Radical Scavenging Activity of this compound (DPHC)[1]

These findings underscore the potent hydrogen-donating ability of DPHC, enabling it to effectively terminate radical chain reactions.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH radical scavenging assay is a widely used method to evaluate the free radical scavenging capacity of antioxidant substances.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Sample Preparation: DPHC is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

-

Reaction Mixture: A defined volume of the DPHC solution is mixed with a specific volume of the DPPH solution. A control is prepared with the solvent instead of the DPHC solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of DPHC.

Cellular Antioxidant Mechanisms: Beyond Direct Scavenging

In addition to its direct radical-neutralizing effects, DPHC exerts its antioxidant activity within cellular systems by modulating key signaling pathways involved in the endogenous antioxidant response and by mitigating oxidative stress-induced damage.

Attenuation of Intracellular Reactive Oxygen Species (ROS)

DPHC has been shown to effectively reduce the levels of intracellular ROS induced by various oxidative stressors. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, DPHC dose-dependently inhibited the increase in intracellular ROS.[2] Similarly, in human keratinocytes exposed to fine particulate matter (PM2.5), DPHC blocked the generation of ROS.

Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Methodology:

-

Cell Culture and Treatment: Adherent cells are cultured in appropriate plates. After reaching the desired confluency, the cells are treated with the oxidative stressor in the presence or absence of DPHC for a specified duration.

-

DCFH-DA Staining: The cells are washed with a serum-free medium and then incubated with a DCFH-DA working solution (e.g., 10 µM in serum-free medium) at 37°C for a period like 30 minutes in the dark.

-

Washing: The cells are washed with phosphate-buffered saline (PBS) to remove excess DCFH-DA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, a fluorescence microscope, or a flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity of the treated groups is compared to that of the control group to determine the effect of DPHC on ROS production.

Modulation of Cellular Signaling Pathways

DPHC's antioxidant effects are intricately linked to its ability to modulate critical signaling pathways that govern the cellular response to oxidative stress.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

DPHC has been demonstrated to activate the Nrf2 signaling pathway. In human embryonic kidney (HEK) cells subjected to methylglyoxal-induced oxidative stress, DPHC treatment led to the activation of the Nrf2 transcription factor. This activation resulted in an increased messenger RNA (mRNA) expression of downstream antioxidant and detoxification enzymes.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in cellular processes, including the response to oxidative stress. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The effect of DPHC on the MAPK pathway appears to be context-dependent.

In some inflammatory models, DPHC has been shown to suppress the phosphorylation of MAPKs. For instance, in TNF-α-stimulated C2C12 myotubes, DPHC suppressed the phosphorylation of JNK and p38.[3] However, in other contexts, such as in response to fine particulate matter (PM2.5) in human keratinocytes, DPHC was found to attenuate the PM2.5-induced expression of MAPK proteins, suggesting an inhibitory role in this stress-induced signaling.

The intricate interplay between DPHC and the MAPK pathway highlights its potential to modulate cellular responses to oxidative and inflammatory stimuli, although further research is needed to fully elucidate the precise mechanisms in different pathological conditions.

Conclusion

This compound demonstrates a robust and multi-pronged antioxidant mechanism. Its ability to directly scavenge free radicals, coupled with its capacity to mitigate intracellular ROS and modulate key protective signaling pathways like Nrf2 and MAPK, positions it as a highly promising candidate for the development of novel therapeutic agents to combat oxidative stress-related diseases. This technical guide provides a foundational understanding of DPHC's antioxidant properties, offering valuable insights for researchers and professionals dedicated to advancing antioxidant-based therapies. Further investigations into the precise molecular interactions and in vivo efficacy of DPHC will be crucial in translating its therapeutic potential into clinical applications.

References

- 1. Protective effect of this compound isolated from Ishige okamurae against high glucose-induced-oxidative stress in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Apoptotic and Anti-Oxidative Effects of DDX24 Through HO-1 Transcriptional Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Attenuates Methylglyoxal-Induced Oxidative Stress and Advanced Glycation End Product Formation in Human Kidney Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Properties of Diphlorethohydroxycarmalol

Introduction

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds, isolated from the edible brown alga Ishige okamurae.[1] Emerging research has highlighted its significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutic agents for a variety of inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of DPHC, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

DPHC exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The most prominently documented mechanisms are the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[2][4]

1. Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators.[5][6]

DPHC has been shown to inhibit the activation of the NF-κB pathway.[6] It suppresses the phosphorylation of both IκB and the p65 subunit of NF-κB.[6] This inhibitory action prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and enzymes.[5][7]

2. Modulation of the MAPK Signaling Pathway:

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. The activation of these kinases leads to the phosphorylation of various transcription factors, including Activator Protein-1 (AP-1), which in turn promotes the expression of inflammatory genes.[4]

Studies have demonstrated that DPHC can significantly decrease the phosphorylation of p38, ERK, and JNK in a dose-dependent manner in response to inflammatory stimuli.[4] By inhibiting the activation of these MAPKs, DPHC effectively curtails the downstream signaling events that lead to an inflammatory response.

3. Regulation of Other Inflammatory Mediators:

Beyond its effects on the NF-κB and MAPK pathways, DPHC has been found to modulate other important players in inflammation:

-

Pro-inflammatory Cytokines: DPHC significantly reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and TNF-α.[5][8] Interestingly, some research suggests a selective and potent inhibition of IL-6 production.[5][9]

-

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): These enzymes are responsible for the production of prostaglandins and nitric oxide (NO), respectively, which are key mediators of inflammation.[10][11] DPHC has been shown to suppress the expression of both COX-2 and iNOS.[1][12]

-

STAT5 and SOCS1: DPHC has been observed to inhibit the expression of Signal Transducer and Activator of Transcription 5 (STAT5) and upregulate the expression of Suppressor of Cytokine Signaling 1 (SOCS1), a negative feedback regulator of the JAK-STAT pathway.[5][9]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies on the anti-inflammatory effects of DPHC.

Table 1: In Vitro Inhibition of Inflammatory Markers by DPHC

| Cell Line | Stimulant | Marker | DPHC Concentration | % Inhibition / Fold Change | Reference |

| RAW 264.7 | LPS | NO Production | 6.25 µg/mL | ~15% | [2] |

| RAW 264.7 | LPS | NO Production | 12.5 µg/mL | ~21% | [2] |

| C2C12 | TNF-α | IL-1β mRNA | 12.5 µg/mL | ~0.68-fold decrease | [2] |

| C2C12 | TNF-α | IL-6 mRNA | 12.5 µg/mL | ~0.57-fold decrease | [2] |

| C2C12 | TNF-α | p-p65 NF-κB | 6.25 µg/mL | 0.51-fold decrease | [2] |

| C2C12 | TNF-α | p-p65 NF-κB | 12.5 µg/mL | Not expressed | [2] |

| HDF | ERM-CZ-100 | MMP-1 | 10 µM | Significant decrease | [4] |

| HDF | ERM-CZ-100 | MMP-8 | 10 µM | Significant decrease | [4] |

| HDF | ERM-CZ-100 | Nucleus p50 | 10 µM | Dose-dependent decrease | [4] |

| HDF | ERM-CZ-100 | Nucleus p65 | 10 µM | Dose-dependent decrease | [4] |

| RAW 264.7 | LPS | IL-6 Production | 12.5 µM | Significant reduction | [5] |

| RAW 264.7 | LPS | IL-6 Production | 100 µM | Strong reduction | [5] |

Table 2: In Vivo Anti-inflammatory Effects of DPHC

| Animal Model | Condition | DPHC Treatment | Outcome | Reference |

| Zebrafish | TNF-α-induced muscle loss | Administration | Downregulation of NF-κB and MAPK-associated proteins | [13] |

| Zebrafish | Fine dust-induced inflammation | Treatment | Decreased NO and ROS production, prevented cell death | [1][12] |

| Mice | Dexamethasone-induced muscle atrophy | Oral gavage | Benefits against inflammatory response | [14] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature on DPHC's anti-inflammatory properties.

1. Cell Culture and Treatment:

-

Cell Lines: Murine macrophage cells (RAW 264.7), human dermal fibroblasts (HDF), and murine myoblast cells (C2C12) are commonly used.[2][4][5]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[2]

-

DPHC Treatment: DPHC is dissolved in dimethyl sulfoxide (DMSO) and then diluted in the culture medium to the desired concentrations. Cells are pre-treated with DPHC for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS or TNF-α.[12]

2. Nitric Oxide (NO) Production Assay:

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Protocol:

-

Seed cells (e.g., RAW 264.7) in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with various concentrations of DPHC for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.[2]

-

3. Western Blot Analysis:

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as phosphorylated forms of NF-κB, MAPKs, and IκB.

-

Protocol:

-

Lyse the treated cells with a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using image analysis software.[4][5]

-

4. Real-Time Quantitative PCR (RT-qPCR):

-

Principle: RT-qPCR is used to measure the mRNA expression levels of pro-inflammatory genes.

-

Protocol:

-

Isolate total RNA from treated cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform qPCR using a thermal cycler with specific primers for the target genes (e.g., IL-6, TNF-α, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.[2]

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by DPHC and a typical experimental workflow for its evaluation.

Caption: DPHC inhibits the NF-κB signaling pathway.

Caption: DPHC modulates the MAPK signaling pathway.

Caption: Experimental workflow for evaluating DPHC.

This compound, a natural phlorotannin from Ishige okamurae, demonstrates potent anti-inflammatory properties through the comprehensive modulation of key inflammatory signaling pathways, including NF-κB and MAPKs. The quantitative data from both in vitro and in vivo studies consistently support its efficacy in reducing the expression of pro-inflammatory mediators. The detailed experimental protocols provided herein offer a foundation for further research and development of DPHC as a therapeutic agent for inflammatory diseases. The continued investigation into its mechanisms and applications holds significant promise for the pharmaceutical and nutraceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound Inhibits Interleukin-6 Production by Regulating NF-κB, STAT5 and SOCS1 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound from Ishige okamurae Suppresses Osteoclast Differentiation by Downregulating the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (DPHC) Isolated from the Brown Alga Ishige okamurae Acts on Inflammatory Myopathy as an Inhibitory Agent of TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of inflammatory responses elicited by urban fine dust particles in keratinocytes and macrophages by this compound isolated from a brown alga Ishige okamurae [e-algae.org]

- 13. Therapeutic Potential of DPHC, A Brown Seaweed Polyphenol, Against TNF-α-Induced Inflammatory Muscle Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Therapeutic Potential of Diphlorethohydroxycarmalol: A Deep Dive into its Mechanisms and Applications

For Immediate Release

Diphlorethohydroxycarmalol (DPHC), a phlorotannin isolated from the brown alga Ishige okamurae, is emerging as a promising therapeutic agent with a wide spectrum of biological activities. A comprehensive review of existing literature reveals its potential in treating a variety of conditions, including cardiovascular diseases, inflammatory disorders, skin damage, and muscle atrophy. This technical guide synthesizes the current understanding of DPHC's therapeutic potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.

A Multifaceted Therapeutic Agent

DPHC exhibits a range of beneficial effects, including antioxidant, anti-inflammatory, vasodilatory, anti-androgenetic, and anti-obesity properties.[1][2][3][4][5] These effects are attributed to its ability to modulate key signaling pathways involved in cellular homeostasis and disease progression.

Quantitative Data on Therapeutic Efficacy

The therapeutic potential of DPHC is supported by a growing body of quantitative data from various in vitro and in vivo studies. The following tables summarize the key findings on its antioxidant and anti-inflammatory activities.

Antioxidant Activity of DPHC

| Assay | IC50 Value (µM) | Comparison | Reference |

| DPPH Radical Scavenging | 3.41 | More effective than ascorbic acid | [6] |

| Alkyl Radical Scavenging | 4.92 | More effective than ascorbic acid | [6] |

Anti-inflammatory Activity of DPHC

| Model | Biomarker | Concentration | Inhibition/Effect | Reference |

| LPS-induced RAW 264.7 cells | Nitric Oxide (NO) Production | Not specified | Dramatic inhibition | [2][7] |

| TNF-α-stimulated C2C12 myotubes | NO Production | 1.56 - 12.5 µg/mL | Significant inhibition (14.97% - 25.85%) | [2] |

| TNF-α-stimulated C2C12 myotubes | Pro-inflammatory Cytokine mRNA | Not specified | Down-regulated | [2][7] |

Key Signaling Pathways Modulated by DPHC

DPHC exerts its therapeutic effects by intervening in several critical cellular signaling pathways. These include pathways involved in vasodilation, inflammation, and cellular stress responses.

Vasodilatory Effects via PI3K/Akt/eNOS Pathway

DPHC promotes vasodilation by stimulating nitric oxide (NO) production in endothelial cells.[3][8] This is achieved through the activation of the PI3K/Akt/eNOS signaling pathway, which is initiated by an increase in intracellular calcium levels mediated by the acetylcholine receptor (AchR) and vascular endothelial growth factor receptor 2 (VEGFR2).[3][8]

Anti-inflammatory Action via NF-κB and MAPK Pathway Inhibition

DPHC demonstrates potent anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways.[2][7][9] In inflammatory conditions, such as those induced by TNF-α, DPHC down-regulates the expression of pro-inflammatory cytokines and muscle atrophy-related proteins by inhibiting the phosphorylation of key signaling molecules in these pathways.[2][7][9][10]

Protection Against Skin Damage through MAPK Signaling Attenuation

DPHC protects skin cells from damage induced by fine particulate matter (PM2.5) by inhibiting the MAPK signaling pathway.[1] PM2.5 exposure leads to increased phosphorylation of ERK1/2, p38, and JNK, which DPHC pretreatment effectively reverses, thereby preventing apoptosis.[1]

Experimental Protocols

The therapeutic effects of DPHC have been investigated using a variety of established experimental protocols.

Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that is quantified spectrophotometrically.[6] The reaction mixture typically consists of the sample and a DPPH solution, and the decrease in absorbance at a specific wavelength is measured after a set incubation period.[11]

-

Alkyl and Hydroxyl Radical Scavenging Assays (Electron Spin Resonance - ESR): These assays utilize ESR spectroscopy to directly detect and quantify the scavenging of short-lived free radicals like alkyl and hydroxyl radicals by the antioxidant compound.[6]

Cell-Based Assays for Anti-inflammatory and Vasodilatory Effects

-

Nitric Oxide (NO) Production Assay (Griess Assay): This colorimetric assay is used to measure the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[2][12] It is commonly used to assess the anti-inflammatory and vasodilatory effects of compounds.

-

Western Blotting: This technique is used to detect and quantify specific proteins in a sample. It is extensively used to measure the phosphorylation status of key signaling proteins in pathways like PI3K/Akt/eNOS, MAPK, and NF-κB, thereby elucidating the mechanism of action of DPHC.[1][9][12]

-

Cell Viability Assay (MTT Assay): The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is used to determine the cytotoxicity of DPHC on various cell lines to ensure that the observed therapeutic effects are not due to cell death.[13]

In Vivo Models

-

Zebrafish Models: Transgenic zebrafish models, such as Tg(flk:EGFP), are used to visualize and quantify the vasodilatory effects of DPHC in a living organism.[8][13] Zebrafish are also employed to study the in vivo anti-inflammatory and muscle-protective effects of DPHC.[10][14][15]

-

Murine Models: High-fat diet-induced obese mice are used to investigate the anti-obesity effects of DPHC, monitoring parameters such as body weight, fat mass, and serum lipid levels.[5] Dexamethasone-induced muscle atrophy models in mice are used to evaluate the protective effects of DPHC on muscle mass and function.[16][17]

Conclusion and Future Directions